2-chloro-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
2-chloro-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide is an organic compound that features a benzamide core substituted with furan and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzoyl chloride, furan-2-ylmethanol, and thiophen-2-ylmethanol.
Formation of Intermediates: The furan-2-ylmethanol and thiophen-2-ylmethanol are first converted to their respective chloromethyl derivatives using thionyl chloride.
Nucleophilic Substitution: The chloromethyl derivatives are then reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to remove the chlorine atom, forming a dechlorinated benzamide derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated benzamide derivatives.
Substitution: Amino or thiol-substituted benzamides.
Scientific Research Applications
2-chloro-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and conductive polymers.
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding due to its structural complexity.
Mechanism of Action
The mechanism by which 2-chloro-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide exerts its effects involves:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(furan-2-ylmethyl)benzamide
- 2-chloro-N-(thiophen-2-ylmethyl)benzamide
- N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide
Uniqueness
2-chloro-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide is unique due to the presence of both furan and thiophene rings, which confer distinct electronic and steric properties. This dual substitution enhances its potential for diverse applications compared to compounds with only one heterocyclic ring.
Properties
Molecular Formula |
C17H14ClNO2S |
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Molecular Weight |
331.8 g/mol |
IUPAC Name |
2-chloro-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C17H14ClNO2S/c18-16-8-2-1-7-15(16)17(20)19(11-13-5-3-9-21-13)12-14-6-4-10-22-14/h1-10H,11-12H2 |
InChI Key |
CZEKZGUGEILMIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N(CC2=CC=CO2)CC3=CC=CS3)Cl |
Origin of Product |
United States |
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